2-(4-Methylphenylsulfonamido)-4-(trifluoromethyl)benzoic acid
Overview
Description
2-(4-Methylphenylsulfonamido)-4-(trifluoromethyl)benzoic acid, also known as Mefenamic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. It is a member of the anthranilic acid derivatives and is structurally related to other NSAIDs such as aspirin and ibuprofen. Mefenamic acid is a white crystalline powder that is slightly soluble in water and has a molecular weight of 241.3 g/mol.
Mechanism of Action
The mechanism of action of mefenamic acid involves the inhibition of COX enzymes, which leads to a decrease in the production of prostaglandins. Prostaglandins are known to sensitize pain receptors and cause inflammation, so by reducing their production, mefenamic acid can alleviate pain and inflammation.
Biochemical and Physiological Effects
2-(4-Methylphenylsulfonamido)-4-(trifluoromethyl)benzoic acid acid has a variety of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models and humans. It is also known to have antiplatelet effects, meaning it can reduce the formation of blood clots. Additionally, mefenamic acid has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of using mefenamic acid in lab experiments is its well-established mechanism of action and safety profile. It is also relatively inexpensive and widely available. However, one limitation is that it may have off-target effects, meaning it may affect other enzymes or pathways in addition to COX. Additionally, its solubility in water is limited, which may make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for research on mefenamic acid. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-(4-Methylphenylsulfonamido)-4-(trifluoromethyl)benzoic acid acid has been shown to have neuroprotective effects in animal models, and it may be able to reduce inflammation and oxidative stress in the brain. Another area of interest is its potential use in cancer treatment. This compound acid has been shown to have anticancer effects in vitro and in animal models, and it may be able to inhibit tumor growth and metastasis. Finally, there is interest in developing new formulations of mefenamic acid that can overcome its limited solubility and enhance its bioavailability.
Scientific Research Applications
2-(4-Methylphenylsulfonamido)-4-(trifluoromethyl)benzoic acid acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins, a group of compounds that play a role in inflammation and pain. This compound acid is also known to have antipyretic effects, meaning it can reduce fever.
properties
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]-4-(trifluoromethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO4S/c1-9-2-5-11(6-3-9)24(22,23)19-13-8-10(15(16,17)18)4-7-12(13)14(20)21/h2-8,19H,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIBHVHULZHCAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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